molecular formula C6H3BrN2O B8720217 4-Bromo-6-hydroxynicotinonitrile

4-Bromo-6-hydroxynicotinonitrile

Cat. No.: B8720217
M. Wt: 199.00 g/mol
InChI Key: PZXAIFUIYZPBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-hydroxynicotinonitrile is a heterocyclic organic compound belonging to the nicotinonitrile family. Its structure features a pyridine ring substituted with a bromine atom at the 4-position, a hydroxyl group at the 6-position, and a nitrile group at the 3-position. Nicotinonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and electronic properties .

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

4-bromo-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrN2O/c7-5-1-6(10)9-3-4(5)2-8/h1,3H,(H,9,10)

InChI Key

PZXAIFUIYZPBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally related brominated nicotinonitrile derivatives, highlighting differences in substituents, physicochemical properties, and analytical data.

Substituent Position and Functional Group Effects

Bromine Position and Additional Substituents

2-Bromo-4-ethylnicotinonitrile (Compound 29) Structure: Bromine at position 2, ethyl group at position 3. Molecular Formula: C₈H₇BrN₂. Analytical Data:

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H), 2.9 (q, 2H), 7.35 (d, 1H), 8.5 (d, 1H).
  • MS : m/z 210 (⁷⁹Br), 212 (⁸¹Br).
    • Key Difference : The ethyl group at position 4 increases hydrophobicity compared to hydroxyl-substituted analogs .

2-Bromo-5-methyl-4-phenylnicotinonitrile (Compound 30) Structure: Bromine at position 2, methyl at position 5, phenyl at position 4. Molecular Formula: C₁₃H₉BrN₂. Analytical Data:

  • ¹H NMR (CDCl₃): δ 2.15 (s, 3H), 7.4 (m, 5H), 8.45 (s, 1H).

4-Bromo-6-chloronicotinaldehyde Structure: Bromine at position 4, chlorine at position 6, aldehyde at position 3. Molecular Formula: C₆H₃BrClNO. Properties:

  • Molecular Weight : 220.45 g/mol.
  • XLogP3 : 2.0 (indicative of moderate lipophilicity).
    • Key Difference : The aldehyde group replaces the nitrile, altering reactivity in nucleophilic additions .
Hydroxyl vs. Alkoxy/Methyl Substituents

6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile Structure: Ethoxy groups at positions 2 and 4-phenyl, bromophenyl at position 5. Crystallography: Single-crystal X-ray data (R factor = 0.039) confirms planar geometry and intermolecular interactions via ethoxy groups . Key Difference: Ethoxy groups provide steric bulk and hydrogen-bonding capabilities distinct from hydroxyl groups.

5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile Structure: Hydroxyl at position 2, bromine at position 5, trifluoromethyl at position 4. Molecular Formula: C₈H₄BrF₃N₂O. Properties:

  • Molecular Weight : 281.03 g/mol.
  • Applications: Potential in drug discovery due to trifluoromethyl’s metabolic stability .

Physicochemical and Analytical Comparisons

Table 1: Comparative Data for Brominated Nicotinonitriles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ¹H NMR Highlights (δ, CDCl₃)
4-Bromo-6-hydroxynicotinonitrile* C₆H₃BrN₂O 199.01 Br (4), OH (6), CN (3) Not available
2-Bromo-4-ethylnicotinonitrile C₈H₇BrN₂ 211.06 Br (2), C₂H₅ (4) 1.35 (t), 2.9 (q), 7.35 (d)
4-Bromo-6-chloronicotinaldehyde C₆H₃BrClNO 220.45 Br (4), Cl (6), CHO (3) Not available
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile C₈H₄BrF₃N₂O 281.03 Br (5), OH (2), CF₃ (4) Not available

*Calculated data for this compound based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.